molecular formula C10H12O2 B12615985 (+)-(R)-6-Methyl-4-chromanol CAS No. 882409-42-9

(+)-(R)-6-Methyl-4-chromanol

Katalognummer: B12615985
CAS-Nummer: 882409-42-9
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: IOWHBWAURDUJKJ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-®-6-Methyl-4-chromanol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of chromanol, which is known for its antioxidant properties. The presence of a methyl group at the sixth position and the specific stereochemistry (R-configuration) contribute to its distinct characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-®-6-Methyl-4-chromanol typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the chromanol ring. The introduction of the methyl group at the sixth position can be achieved through selective methylation reactions using reagents such as methyl iodide or dimethyl sulfate. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of (+)-®-6-Methyl-4-chromanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient heat and mass transfer, and the use of advanced purification techniques such as chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-®-6-Methyl-4-chromanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromanol ring to chroman, altering its chemical properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromanol structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chromanol derivatives.

Wissenschaftliche Forschungsanwendungen

(+)-®-6-Methyl-4-chromanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.

    Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases associated with oxidative damage.

    Industry: It is used in the formulation of antioxidants for food preservation, cosmetics, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (+)-®-6-Methyl-4-chromanol involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage. This antioxidant activity is mediated through its chromanol ring, which can donate electrons to stabilize free radicals. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.

Vergleich Mit ähnlichen Verbindungen

(+)-®-6-Methyl-4-chromanol can be compared with other chromanol derivatives and antioxidants:

    (+)-®-α-Tocopherol:

    (+)-®-6-Hydroxychromanol: This compound lacks the methyl group at the sixth position, resulting in different reactivity and biological activity.

    (+)-®-6-Methyl-2-chromanol: The position of the methyl group is different, leading to variations in chemical behavior and applications.

The uniqueness of (+)-®-6-Methyl-4-chromanol lies in its specific stereochemistry and the presence of the methyl group, which influence its chemical reactivity and biological effects.

Eigenschaften

CAS-Nummer

882409-42-9

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

(4R)-6-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1

InChI-Schlüssel

IOWHBWAURDUJKJ-SECBINFHSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)OCC[C@H]2O

Kanonische SMILES

CC1=CC2=C(C=C1)OCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.